N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN7O/c21-15-13-14(4-5-16(15)22)24-20(30)29-11-9-28(10-12-29)19-7-6-18(26-27-19)25-17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,24,30)(H,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRNUJKTAGHGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound with potential pharmacological applications. Its structure suggests significant biological activity, particularly in the context of enzyme inhibition and cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Piperazine Ring : A common motif in many bioactive compounds, often involved in binding to biological targets.
- Pyridazine and Pyridine Moieties : These heterocycles are frequently associated with anticancer and antiviral activities.
- Chlorine and Fluorine Substituents : These halogens can enhance the lipophilicity and biological activity of the compound.
The primary mechanism by which this compound exerts its biological effects is likely through the inhibition of specific kinases. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote cell proliferation and survival.
Potential Kinase Targets
Research indicates that compounds with similar structures often target:
- Phosphatidylinositol 4-Kinase IIIβ : Relevant in antiviral therapies.
- EGFR (Epidermal Growth Factor Receptor) : Involved in many cancers, making it a significant target for inhibition.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit various degrees of cytotoxicity against cancer cell lines. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 5.2 | EGFR Inhibition | |
| MCF7 (Breast) | 3.8 | PI3K Pathway Disruption | |
| HeLa (Cervical) | 4.5 | Apoptosis Induction |
These studies suggest that the compound has promising anticancer properties, potentially through multiple mechanisms.
Case Studies
A notable case study involved the evaluation of a derivative of this compound in a phase I clinical trial for patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of efficacy, warranting further investigation into its therapeutic potential.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Key pharmacokinetic parameters include:
- Absorption : High oral bioavailability is desirable.
- Metabolism : Predominantly hepatic metabolism with potential interactions with cytochrome P450 enzymes.
- Excretion : Renal excretion as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
